Ethane-1,2-D2
Overview
Description
Ethane-1,2-D2, also known as 1,2-Dideuteroethane, is a deuterated form of ethane where two hydrogen atoms are replaced by deuterium atoms. This compound is often used in scientific research due to its unique properties, which include its use as a tracer in chemical reactions and its application in nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethane-1,2-D2 can be synthesized through the deuteration of ethane. One common method involves the reaction of ethane with deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under high pressure and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of deuterated reagents and solvents. The process can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions
Ethane-1,2-D2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form deuterated ethanol (C2D5OH) or acetic acid (C2D4O2).
Reduction: It can be reduced to form deuterated ethylene (C2D4).
Substitution: Halogenation reactions can replace deuterium atoms with halogens, forming compounds like 1,2-dichloroethane-D2.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as nickel (Ni) or platinum (Pt) are used in hydrogenation reactions.
Substitution: Halogenation reactions often use chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products
Oxidation: Deuterated ethanol and acetic acid.
Reduction: Deuterated ethylene.
Substitution: 1,2-dichloroethane-D2 and other halogenated derivatives.
Scientific Research Applications
Ethane-1,2-D2 has several applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in the development of deuterated drugs, which may have improved pharmacokinetic properties.
Industry: Applied in the production of deuterated solvents for NMR spectroscopy, which helps in the structural elucidation of organic compounds.
Mechanism of Action
The mechanism by which Ethane-1,2-D2 exerts its effects is primarily through the incorporation of deuterium atoms into chemical structures. Deuterium, being heavier than hydrogen, affects the vibrational frequencies of chemical bonds, which can influence reaction rates and mechanisms. In NMR spectroscopy, deuterium provides distinct signals that help in the analysis of molecular structures.
Comparison with Similar Compounds
Similar Compounds
Ethane-1,2-diol (ethylene glycol): Used as an antifreeze and in the production of polymers.
Ethane-1,2-dithiol: Utilized in organic synthesis and as a ligand for metal ions.
1,1,2,2-Tetrachloroethane: Employed as a solvent and in chemical synthesis.
Uniqueness
Ethane-1,2-D2 is unique due to its deuterium content, which makes it valuable in research applications that require isotopic labeling. Its use in NMR spectroscopy is particularly noteworthy, as it provides clear and distinct signals that aid in the detailed analysis of molecular structures.
Properties
IUPAC Name |
1,2-dideuterioethane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6/c1-2/h1-2H3/i1D,2D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMSDBZUPAUEDD-QDNHWIQGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]CC[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
32.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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